Icariin

Descripción

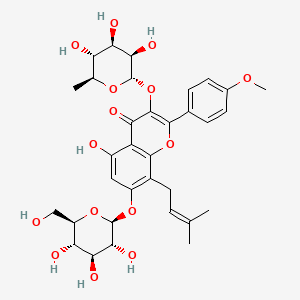

Structure

3D Structure

Propiedades

IUPAC Name |

5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O15/c1-13(2)5-10-17-19(45-33-28(42)26(40)23(37)20(12-34)46-33)11-18(35)21-24(38)31(48-32-27(41)25(39)22(36)14(3)44-32)29(47-30(17)21)15-6-8-16(43-4)9-7-15/h5-9,11,14,20,22-23,25-28,32-37,39-42H,10,12H2,1-4H3/t14-,20+,22-,23+,25+,26-,27+,28+,32-,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZJALUIVHRYQQB-XLRXWWTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00964133 | |

| Record name | Icariin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

676.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

489-32-7 | |

| Record name | Icariin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=489-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Icariin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icariin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12052 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Icariin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-1-Benzopyran-4-one, 3-[(6-deoxy-α-L-mannopyranosyl)oxy]-7-(β-D-glucopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ICARIIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNM47R2QSQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Icariin's Mechanism of Action in Neuronal Cells: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Icariin (ICA), a prenylated flavonol glycoside from the Epimedium genus, has demonstrated significant neuroprotective properties across a range of preclinical models. Its therapeutic potential stems from a multifaceted mechanism of action that involves the modulation of key signaling pathways related to cell survival, apoptosis, inflammation, oxidative stress, and synaptic plasticity. This technical guide provides an in-depth exploration of these core mechanisms, presenting quantitative data, detailed experimental protocols, and visual diagrams of the signaling cascades involved.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects by concurrently targeting multiple pathological processes in neuronal cells. The primary mechanisms include potent anti-apoptotic activity, reduction of oxidative stress and neuroinflammation, and promotion of synaptic plasticity and neurogenesis. These effects are mediated through the modulation of several critical intracellular signaling pathways.

Anti-Apoptotic Effects via PI3K/Akt and Bcl-2 Family Modulation

A primary neuroprotective mechanism of this compound is its ability to inhibit neuronal apoptosis. This is achieved significantly through the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, a critical regulator of cell survival.[1]

Upon activation by this compound, PI3K phosphorylates and activates Akt.[1] Phosphorylated Akt (p-Akt) then influences a cascade of downstream targets to prevent cell death.[2][3] One of the key actions of p-Akt is the phosphorylation and inactivation of Glycogen Synthase Kinase-3β (GSK-3β).[4][5] This is crucial as GSK-3β is implicated in tau protein hyperphosphorylation, a pathological hallmark of Alzheimer's disease.[4][5]

Furthermore, the PI3K/Akt pathway directly regulates the Bcl-2 family of apoptotic proteins.[1][2] this compound treatment has been shown to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax.[1][2][6][7] This shift in the Bcl-2/Bax ratio prevents the release of cytochrome c from the mitochondria and subsequent activation of executioner caspases, such as Caspase-3, thereby inhibiting the apoptotic cascade.[2][6][7][8] Studies have demonstrated that the anti-apoptotic effects of this compound can be blocked by PI3K inhibitors like LY294002, confirming the pathway's central role.[1][2]

References

- 1. This compound Prevents Amyloid Beta-Induced Apoptosis via the PI3K/Akt Pathway in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The neuroprotective effects of this compound on ageing, various neurological, neuropsychiatric disorders, and brain injury induced by radiation exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, an Up-and-Coming Bioactive Compound Against Neurological Diseases: Network Pharmacology-Based Study and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The neuroprotective effects of this compound on ageing, various neurological, neuropsychiatric disorders, and brain injury induced by radiation exposure | Aging [aging-us.com]

- 5. This compound protects against sodium azide—induced neurotoxicity by activating the PI3K/Akt/GSK-3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Attenuates OGD/R-Induced Autophagy via Bcl-2-Dependent Cross Talk between Apoptosis and Autophagy in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Effects of this compound on Enhancing Motor Recovery Through Attenuating Pro-inflammatory Factors and Oxidative Stress via Mitochondrial Apoptotic Pathway in the Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of Nrf2 signaling by this compound protects against 6-OHDA-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Osteogenic Potential of Icariin: A Deep Dive into its Signaling Pathways in Osteoblasts

An In-depth Technical Guide for Researchers and Drug Development Professionals

Icariin, a prenylated flavonoid glycoside extracted from the herb Epimedium, has garnered significant attention for its bone-protective and anabolic effects. Its potential as a therapeutic agent for osteoporosis and other bone-related disorders stems from its ability to promote the proliferation, differentiation, and mineralization of osteoblasts. This technical guide provides a comprehensive overview of the core signaling pathways modulated by this compound in osteoblasts, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular mechanisms involved.

Core Signaling Pathways Activated by this compound in Osteoblasts

This compound exerts its pro-osteogenic effects through a complex interplay of multiple signaling cascades. The primary pathways implicated in this compound-mediated osteoblastogenesis include the Bone Morphogenetic Protein (BMP), Wnt/β-catenin, and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Additionally, the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the cAMP/PKA/CREB signaling axis play crucial roles in mediating its effects.

Bone Morphogenetic Protein (BMP) Signaling Pathway

The BMP signaling pathway is a critical regulator of bone formation. This compound has been shown to enhance BMP-2-induced osteoblast differentiation.[1][2] It upregulates the expression of key components of this pathway, including BMP-2, BMP-4, and the downstream transcription factor Runx2.[3][4] Upon binding of BMPs to their receptors, the canonical pathway involves the phosphorylation of Smad1/5/8, which then forms a complex with Smad4 and translocates to the nucleus to regulate the transcription of osteogenic genes.[1][3] Studies have demonstrated that this compound treatment leads to increased phosphorylation of Smad1/5/8 in osteoblasts.[2][3]

Diagram of the this compound-Modulated BMP Signaling Pathway:

Caption: this compound activates the BMP signaling pathway in osteoblasts.

Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin pathway is fundamental for osteoblast development and bone mass accrual. This compound has been reported to activate this pathway by promoting the nuclear translocation of β-catenin.[3][5] In the canonical pathway, Wnt ligands bind to Frizzled receptors and LRP5/6 co-receptors, leading to the inhibition of the β-catenin destruction complex. This allows β-catenin to accumulate in the cytoplasm and subsequently translocate to the nucleus, where it partners with TCF/LEF transcription factors to activate the transcription of target genes involved in osteoblast differentiation.[3] Some studies suggest that this compound's activation of the Wnt/β-catenin pathway may be mediated by estrogen receptor α.

Diagram of the this compound-Modulated Wnt/β-catenin Signaling Pathway:

References

- 1. mdpi.com [mdpi.com]

- 2. Flavonoid compound this compound enhances BMP-2 induced differentiation and signalling by targeting to connective tissue growth factor (CTGF) in SAMP6 osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Augments Bone Formation and Reverses the Phenotypes of Osteoprotegerin-Deficient Mice through the Activation of Wnt/β-Catenin-BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound regulates miR-23a-3p-mediated osteogenic differentiation of BMSCs via BMP-2/Smad5/Runx2 and WNT/β-catenin pathways in osteonecrosis of the femoral head - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound promotes the proliferation and differentiation of osteoblasts from the rat mandible by the Wnt/β‑catenin signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Effects of Icariin: A Technical Guide for Researchers

An In-depth Examination of the Molecular Mechanisms and Therapeutic Potential of Icariin in Neurodegenerative Diseases and Ischemic Stroke.

For Researchers, Scientists, and Drug Development Professionals.

This compound, a prenylated flavonoid glycoside extracted from herbs of the Epimedium genus, has emerged as a promising natural compound with significant neuroprotective properties. Extensive preclinical research has demonstrated its potential in mitigating the pathological hallmarks of a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. This technical guide provides a comprehensive overview of the current state of research on this compound's neuroprotective effects, with a focus on its molecular mechanisms, experimental validation, and quantitative outcomes.

Quantitative Efficacy of this compound in Neuroprotection

The neuroprotective effects of this compound have been quantified across various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies, highlighting the dosages, experimental models, and observed outcomes.

Table 1: In Vitro Neuroprotective Effects of this compound

| Cell Line | Insult/Model | This compound Concentration | Key Quantitative Outcomes | Reference |

| PC12 | Aβ₂₅₋₃₅-induced toxicity | 20 µM | Increased cell viability, decreased apoptosis. Attenuated Aβ₂₅₋₃₅-induced inhibition of Akt phosphorylation. | [1] |

| PC12 | H₂O₂-induced oxidative stress | 1.2 µM | Counteracted H₂O₂-induced neurotoxicity by reducing ROS production and increasing mRNA expression of catalase and peroxiredoxin 1. | [2] |

| PC12 | Sodium Azide (NaN₃)-induced neurotoxicity | Not Specified | Reduced cell damage and LDH leakage. Increased mitochondrial membrane potential and glucose consumption. | [3][4] |

| PC12 | 6-hydroxydopamine (6-OHDA)-induced neurotoxicity | Not Specified | Protected against neuronal damage, inhibited apoptosis by decreasing the Bax/Bcl-2 ratio, cytochrome c release, and caspase-3 cleavage. | [5] |

| Primary Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | Not Specified | Reduced neurotoxicity, partially associated with an increase of sirtuin 1 (SIRT1). | [6] |

| Microglia BV-2 | Lipopolysaccharide (LPS)-induced inflammation | Not Specified | Suppressed pro-inflammatory factor production. | [7][8] |

| Neural Cells | Oxygen-Glucose Deprivation and Reoxygenation (OGD-R) | 5, 10, 15 µM | Increased cell viability up to 87.1% and reduced apoptosis to as low as 6.6% in a concentration-dependent manner. Reduced ROS and extracellular LDH. | [9] |

Table 2: In Vivo Neuroprotective Effects of this compound

| Animal Model | Disease/Injury Model | This compound Dosage | Treatment Duration | Key Quantitative Outcomes | Reference |

| APP/PS1 Transgenic Mice | Alzheimer's Disease | Not Specified | Not Specified | Reduced Aβ deposition, microglial activation, and TGF-β1 immunoreactivity. Restored nesting ability. | [10] |

| A53T α-synuclein Transgenic Mice | Parkinson's Disease | Not Specified | 3 months | Improved impaired motor function and coordination. Decreased expression, Ser129 phosphorylation, and aggregation of α-synuclein in the striatum. | [11] |

| Rats | Aβ₁₋₄₂-induced Alzheimer's Disease | Not Specified | Not Specified | Reversed learning and memory deficits in the Morris water maze. Reversed decreases in PSD-95, BDNF, pTrkB, pAkt, and pCREB expressions. | [12] |

| Mice | MPTP-induced Parkinson's Disease | Not Specified | Pre-treatment for 3 days before MPTP | Ameliorated the decrease in striatal dopamine content and the loss of TH-immunoreactive neurons in the substantia nigra pars compacta. | [13] |

| Mice | Middle Cerebral Artery Occlusion (MCAO) | 60 mg/kg (i.p.) | Pre-treatment | Ameliorated body weight loss, neurological injury, infarct volume, and pathological changes. | [14] |

| Rats | Ischemic Stroke (MCAO) | 10, 20, 40 mg/kg | 24h reperfusion | Significantly improved neurological deficits, brain edema, and pathological damage. Increased neuron survival and reduced microglial activation. | |

| Aluminum-treated Rats | Alzheimer's Disease | 60 and 120 mg/kg (gavage) | 3 months | Significantly attenuated Aβ₁₋₄₀ production. Counteracted learning and memory deficit, increased SOD activity, and decreased MDA levels. | [2] |

Core Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects by modulating a complex network of intracellular signaling pathways. The primary pathways implicated in its mechanism of action include the PI3K/Akt, MAPK, Nrf2, and NF-κB signaling cascades.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and apoptosis.[1] this compound has been shown to activate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins such as GSK-3β and promotes the expression of anti-apoptotic proteins like Bcl-2.[1][15] This cascade ultimately inhibits neuronal apoptosis and promotes cell survival in the face of neurotoxic insults.[1][15][16]

This compound activates the PI3K/Akt pathway to promote neuronal survival.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK and p38 MAPK, is often activated by cellular stress and can lead to apoptosis.[15][17] Research indicates that this compound can inhibit the phosphorylation and activation of JNK and p38 MAPK in response to oxidative stress, thereby preventing the downstream activation of apoptotic cascades.[15][17] By suppressing this pro-apoptotic signaling, this compound helps to maintain neuronal viability.

This compound inhibits stress-induced MAPK signaling to prevent apoptosis.

Nrf2 Antioxidant Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[5][6] this compound has been shown to activate the Nrf2 signaling pathway.[5][6][18] This activation leads to the transcription of a suite of antioxidant and cytoprotective genes, enhancing the cell's capacity to neutralize reactive oxygen species (ROS) and combat oxidative stress, a key contributor to neurodegeneration.[5][7][8]

This compound activates the Nrf2 pathway to enhance antioxidant defenses.

Anti-inflammatory Mechanisms

Neuroinflammation, mediated by activated microglia and astrocytes, is a critical component of neurodegenerative diseases.[15][19] this compound demonstrates potent anti-inflammatory effects by inhibiting the activation of microglia and suppressing the production of pro-inflammatory cytokines.[15][19][20] This is achieved, in part, through the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response.[15][19]

This compound suppresses neuroinflammation by inhibiting microglial activation.

Detailed Experimental Protocols

The following sections provide an overview of the methodologies commonly employed in the investigation of this compound's neuroprotective effects.

In Vitro Cell Culture and Treatment

-

Cell Lines: PC12 (rat pheochromocytoma), SH-SY5Y (human neuroblastoma), primary cortical neurons, and BV-2 (microglial) cells are frequently used.

-

Induction of Neurotoxicity:

-

Aβ-induced toxicity: Cells are typically exposed to aggregated Aβ peptides (e.g., Aβ₂₅₋₃₅ or Aβ₁₋₄₂) at concentrations ranging from 10 to 40 µM for 24-48 hours.

-

Oxidative stress: Hydrogen peroxide (H₂O₂) is a common agent used to induce oxidative stress, typically at concentrations of 100-200 µM for several hours.

-

Neurotoxin models: 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+) are used to model Parkinson's disease pathology.

-

Inflammation: Lipopolysaccharide (LPS) is used to stimulate an inflammatory response in microglial cell cultures.

-

-

This compound Treatment: this compound is typically dissolved in DMSO and added to the cell culture medium at various concentrations (ranging from low micromolar to 100 µM) prior to or concurrently with the neurotoxic insult.

Animal Models of Neurodegeneration and Ischemia

-

Alzheimer's Disease Models:

-

Aβ infusion: Intracerebroventricular (ICV) injection of aggregated Aβ peptides to induce cognitive deficits and neuropathology.

-

Transgenic models: APP/PS1 and Tg2576 mice, which overexpress human amyloid precursor protein and presenilin-1 with mutations found in familial Alzheimer's disease, are commonly used.[15]

-

-

Parkinson's Disease Models:

-

MPTP model: Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to mice, which selectively destroys dopaminergic neurons in the substantia nigra.

-

6-OHDA model: Stereotaxic injection of 6-hydroxydopamine into the striatum or substantia nigra of rodents.

-

-

Ischemic Stroke Model:

-

Middle Cerebral Artery Occlusion (MCAO): A surgical procedure in rodents where the middle cerebral artery is temporarily occluded to induce focal cerebral ischemia, followed by reperfusion.

-

Key Experimental Assays

-

Cell Viability and Apoptosis Assays:

-

MTT assay: To assess cell metabolic activity as an indicator of cell viability.

-

LDH assay: To measure lactate dehydrogenase release into the culture medium as a marker of cell membrane damage.

-

TUNEL staining and Annexin V/PI staining: To detect and quantify apoptotic cells.

-

-

Western Blotting: To quantify the expression levels of key proteins in signaling pathways (e.g., p-Akt, Bax, Bcl-2, cleaved caspase-3) and disease-related proteins (e.g., Aβ, α-synuclein).

-

Immunohistochemistry and Immunofluorescence: To visualize the localization and expression of proteins in brain tissue sections and cultured cells, respectively. This is used to assess neuronal survival (e.g., NeuN, TH staining), gliosis (e.g., GFAP, Iba1 staining), and protein aggregation.

-

Behavioral Tests (in vivo):

-

Morris Water Maze: To assess spatial learning and memory in rodent models of Alzheimer's disease.[12]

-

Rotarod and Pole Tests: To evaluate motor coordination and balance in rodent models of Parkinson's disease.[11]

-

Neurological Deficit Scoring: To assess the severity of neurological impairment after ischemic stroke.

-

Conclusion and Future Directions

The presented data strongly support the neuroprotective potential of this compound across a spectrum of neurodegenerative and ischemic conditions. Its multifaceted mechanism of action, encompassing anti-apoptotic, anti-oxidant, and anti-inflammatory effects through the modulation of key signaling pathways, makes it a compelling candidate for further drug development.

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: To optimize dosage, delivery, and bioavailability to the central nervous system.

-

Long-term Efficacy and Safety Studies: To evaluate the chronic effects of this compound administration in relevant animal models.

-

Clinical Trials: To translate the promising preclinical findings into therapeutic applications for human neurological disorders.

This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the therapeutic potential of this compound in the fight against neurodegeneration.

References

- 1. This compound Prevents Amyloid Beta-Induced Apoptosis via the PI3K/Akt Pathway in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound and Its Metabolites as Potential Protective Phytochemicals Against Alzheimer’s Disease [frontiersin.org]

- 3. This compound protects against sodium azide—induced neurotoxicity by activating the PI3K/Akt/GSK-3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound protects against sodium azide—induced neurotoxicity by activating the PI3K/Akt/GSK-3β signaling pathway [agris.fao.org]

- 5. Activation of Nrf2 signaling by this compound protects against 6-OHDA-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The neuroprotective effects of this compound on ageing, various neurological, neuropsychiatric disorders, and brain injury induced by radiation exposure | Aging [aging-us.com]

- 7. This compound targets Nrf2 signaling to inhibit microglia-mediated neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.st [2024.sci-hub.st]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. This compound Ameliorates Neuropathological Changes, TGF-β1 Accumulation and Behavioral Deficits in a Mouse Model of Cerebral Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Inhibits Overexpression and Aggregation of α-Synuclein in A53T α-Synuclein Transgenic Mice by Regulating Parkin and PLK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Attenuates Synaptic and Cognitive Deficits in an Aβ1–42-Induced Rat Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotective properties of this compound in MPTP-induced mouse model of Parkinson's disease: Involvement of PI3K/Akt and MEK/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bioactive Flavonoids Icaritin and this compound Protect against Cerebral Ischemia–Reperfusion-Associated Apoptosis and Extracellular Matrix Accumulation in an Ischemic Stroke Mouse Model [mdpi.com]

- 15. The neuroprotective effects of this compound on ageing, various neurological, neuropsychiatric disorders, and brain injury induced by radiation exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound attenuates β-amyloid-induced neurotoxicity by inhibition of tau protein hyperphosphorylation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound inhibits hydrogen peroxide-induced toxicity through inhibition of phosphorylation of JNK/p38 MAPK and p53 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound attenuates neuroinflammation and exerts dopamine neuroprotection via an Nrf2-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound Reduces Dopaminergic Neuronal Loss and Microglia-Mediated Inflammation in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound attenuates neuroinflammation and exerts dopamine neuroprotection via an Nrf2-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Icariin and its Derivatives as Phosphodiesterase-5 (PDE5) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the research into icariin, a natural flavonoid, and its derivatives as inhibitors of phosphodiesterase-5 (PDE5). The document details the mechanism of action, summarizes quantitative inhibition data, outlines key experimental protocols, and presents molecular interactions based on computational studies.

Introduction: Mechanism of Action

Phosphodiesterase-5 (PDE5) is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. In tissues such as the penile corpus cavernosum, NO release activates soluble guanylate cyclase (sGC), which in turn converts guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels lead to smooth muscle relaxation and vasodilation. PDE5 terminates this signal by hydrolyzing cGMP to GMP.

This compound and its derivatives act as competitive inhibitors of PDE5, binding to the enzyme's catalytic site.[1][2] This inhibition prevents the breakdown of cGMP, leading to its accumulation and enhanced vasodilation.[3] This mechanism is the basis for its therapeutic potential in conditions like erectile dysfunction and pulmonary hypertension.[1][2] Some studies also suggest that this compound may downregulate the expression of PDE5 mRNA, potentially offering a longer-term inhibitory effect compared to synthetic inhibitors.[4][5][6]

References

- 1. researchgate.net [researchgate.net]

- 2. Exploration of this compound analog structure space reveals key features driving potent inhibition of human phosphodiesterase-5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Deciphering the myth of this compound and synthetic derivatives in improving erectile function from a molecular biology perspective: a narrative review - Niu - Translational Andrology and Urology [tau.amegroups.org]

- 5. cdn.amegroups.cn [cdn.amegroups.cn]

- 6. Deciphering the myth of this compound and synthetic derivatives in improving erectile function from a molecular biology perspective: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

Icariin's Role in Nitric Oxide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icariin, a prenylated flavonoid glycoside derived from plants of the Epimedium genus, has garnered significant scientific interest for its therapeutic potential, particularly in cardiovascular health and erectile function.[1] A primary mechanism underlying these effects is its ability to modulate the synthesis of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune response.[2][3] This technical guide provides an in-depth exploration of the molecular pathways through which this compound influences nitric oxide production, with a focus on the experimental evidence and methodologies used to elucidate these mechanisms.

Core Signaling Pathways Modulated by this compound

This compound enhances nitric oxide synthesis primarily through the activation of endothelial nitric oxide synthase (eNOS) and by preventing the degradation of cyclic guanosine monophosphate (cGMP), a downstream effector of NO signaling.[4][5] These effects are mediated by several key signaling pathways.

The PI3K/Akt/eNOS Pathway

A significant body of evidence points to the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling cascade as a central mechanism for this compound-induced eNOS activation.[6][7] this compound has been shown to promote the phosphorylation of Akt, which in turn phosphorylates eNOS at its activating serine 1177 residue (p-eNOS Ser1177), leading to increased NO production.[8][9] This pathway is crucial for the pro-angiogenic and endothelial-protective effects of this compound.[6][9]

Caption: this compound-mediated activation of the PI3K/Akt/eNOS pathway.

The MEK/ERK Pathway

In addition to the PI3K/Akt axis, this compound also stimulates the Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) pathway.[6] Activation of this pathway contributes to the angiogenic effects of this compound, working in concert with the PI3K/Akt/eNOS pathway to promote endothelial cell proliferation and migration.[6]

Caption: this compound's activation of the MEK/ERK signaling pathway.

Inhibition of Phosphodiesterase-5 (PDE5)

This compound is also recognized as a phosphodiesterase-5 (PDE5) inhibitor.[4][10] PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, this compound leads to an accumulation of cGMP in smooth muscle cells, which enhances NO-mediated vasodilation.[4][10] This mechanism is particularly relevant to its effects on erectile function.[4]

Caption: Mechanism of PDE5 inhibition by this compound.

Quantitative Effects of this compound on Nitric Oxide Synthesis

The following tables summarize the quantitative data from various studies on the effects of this compound on markers of nitric oxide synthesis.

Table 1: Effect of this compound on eNOS Expression

| Cell Type/Model | This compound Concentration | Incubation Time | Effect on eNOS mRNA | Effect on eNOS Protein | Citation(s) |

| EA.hy926 (HUVEC-derived) | 0.1, 1, 10 µM | 6 - 72 hours | Up to 2.4-fold increase | Up to 2.5-fold increase | [11] |

| Human Endothelial Cells | Not specified | Not specified | Enhanced expression | Enhanced expression |

Table 2: Effect of this compound on Akt and eNOS Phosphorylation

| Cell Type/Model | This compound Concentration | Incubation Time | Effect on p-Akt | Effect on p-eNOS | Citation(s) |

| Endothelial Progenitor Cells (High Glucose) | 1 µM | 30 minutes | Increased phosphorylation (0.64±0.08 fold change vs. HG) | Increased phosphorylation (0.53±0.05 fold change vs. HG) | [9][12] |

Table 3: Effect of this compound on Nitric Oxide Production

| Cell Type/Model | This compound Concentration | Incubation Time | Effect on NO Production | Citation(s) |

| EA.hy926 (HUVEC-derived) | 0.1, 1, 10 µM | 5 minutes (short-term) | Enhanced | [11] |

| EA.hy926 (HUVEC-derived) | 0.1, 1, 10 µM | 6 - 72 hours (long-term) | Enhanced in a time- and concentration-dependent manner | [11] |

| Endothelial Progenitor Cells (High Glucose) | 1 µM | 3 hours | Attenuated HG-induced inhibition | [9][12] |

Table 4: PDE5 Inhibitory Activity of this compound

| Compound | IC50 for PDE5 | Citation(s) |

| This compound | 5.9 µM | [13] |

| This compound | 0.432 µM | [14] |

| This compound | 1-6 µM | [15] |

Detailed Experimental Protocols

Human Umbilical Vein Endothelial Cell (HUVEC) Culture

This protocol outlines the standard procedure for culturing HUVECs, a common in vitro model for studying endothelial function.

Materials:

-

Cryopreserved HUVECs

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Hanks' Balanced Salt Solution (HBSS)

-

Trypsin/EDTA solution

-

Trypsin Neutralizing Solution (TNS)

-

Sterile tissue culture flasks (T-75)

-

Sterile centrifuge tubes

-

Water bath at 37°C

-

Humidified incubator at 37°C with 5% CO2

-

Biosafety cabinet

Protocol:

-

Thawing of Cryopreserved HUVECs:

-

Warm Endothelial Cell Growth Medium to 37°C.[9]

-

Quickly thaw the cryovial of HUVECs in a 37°C water bath until a small amount of ice remains.[6]

-

In a biosafety cabinet, transfer the cell suspension to a sterile 15 mL centrifuge tube containing pre-warmed medium.

-

Centrifuge at 200 x g for 5 minutes.[9]

-

Aspirate the supernatant and gently resuspend the cell pellet in fresh growth medium.

-

Plate the cells in a T-75 flask and incubate at 37°C with 5% CO2.[6]

-

-

Subculturing (Passaging) HUVECs:

-

When cells reach 70-85% confluency, aspirate the medium.[9]

-

Wash the cell monolayer with HBSS.[9]

-

Add Trypsin/EDTA solution to cover the cell surface and incubate for 3-5 minutes at 37°C, or until cells detach.[9]

-

Neutralize the trypsin with an equal volume of TNS.[9]

-

Collect the cell suspension and centrifuge at 200 x g for 5 minutes.[9]

-

Resuspend the cell pellet in fresh growth medium and plate into new flasks at a desired seeding density (e.g., 2,500 cells/cm²).[9]

-

Western Blotting for eNOS and Akt Phosphorylation

This protocol describes the detection of total and phosphorylated eNOS and Akt proteins by Western blotting.

Caption: A typical workflow for a Western Blot experiment.

Materials:

-

HUVEC cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-p-eNOS (Ser1177), rabbit anti-eNOS, rabbit anti-p-Akt (Ser473), rabbit anti-Akt)

-

HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)

-

TBST (Tris-buffered saline with 0.1% Tween 20)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Sample Preparation:

-

Gel Electrophoresis:

-

Protein Transfer:

-

Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.[16]

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[14]

-

Incubate the membrane with primary antibodies (e.g., diluted 1:500 to 1:2000 in blocking buffer) overnight at 4°C with gentle agitation.[1][18]

-

Wash the membrane three times with TBST for 5-10 minutes each.[14]

-

Incubate with HRP-conjugated secondary antibody (e.g., diluted 1:5000 to 1:10,000 in blocking buffer) for 1 hour at room temperature.[1][18]

-

Wash the membrane again as in the previous step.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.[17]

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities using appropriate software.

-

Nitric Oxide Measurement using the Griess Assay

This assay quantifies nitrite (a stable metabolite of NO) in cell culture supernatants.

Caption: Workflow for measuring nitric oxide using the Griess assay.

Materials:

-

Cell culture supernatants

-

Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite standard solution

-

96-well microplate

-

Microplate reader

Protocol:

-

Standard Curve Preparation:

-

Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in the same culture medium used for the experiment.[11]

-

-

Assay Procedure:

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Plot the absorbance of the standards versus their concentrations to generate a standard curve.

-

Determine the nitrite concentration in the samples by interpolating their absorbance values on the standard curve.

-

eNOS Activity Assay (L-Arginine to L-Citrulline Conversion)

This assay directly measures eNOS activity by quantifying the conversion of radiolabeled L-arginine to L-citrulline.[13][15]

Materials:

-

Cell or tissue homogenates

-

Reaction buffer containing cofactors (NADPH, FAD, FMN, BH4, calmodulin)

-

Radiolabeled L-arginine (e.g., [³H]L-arginine or [¹⁴C]L-arginine)

-

Stop buffer (e.g., containing EDTA)

-

Cation exchange resin (e.g., Dowex 50W)

-

Scintillation vials and scintillation cocktail

-

Scintillation counter

Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the cell/tissue homogenate with the reaction buffer and radiolabeled L-arginine.

-

Initiate the reaction by warming the tubes to 37°C and incubate for a defined period (e.g., 15-60 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding ice-cold stop buffer.

-

-

Separation of L-Citrulline:

-

Apply the reaction mixture to a column containing cation exchange resin. The positively charged L-arginine will bind to the resin, while the neutral L-citrulline will flow through.[15]

-

-

Quantification:

-

Collect the eluate containing the radiolabeled L-citrulline in a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the eNOS activity based on the amount of radiolabeled L-citrulline produced per unit of time per milligram of protein.

-

Conclusion

This compound enhances nitric oxide synthesis through a multi-faceted mechanism involving the activation of key signaling pathways such as PI3K/Akt and MEK/ERK, leading to increased eNOS expression and phosphorylation. Furthermore, its ability to inhibit PDE5 preserves the downstream effects of NO by preventing cGMP degradation. The experimental protocols detailed in this guide provide a framework for researchers to investigate and quantify the effects of this compound and other compounds on the nitric oxide signaling cascade. This comprehensive understanding is essential for the continued development of this compound-based therapeutics for cardiovascular and other related disorders.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. woongbee.com [woongbee.com]

- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Icariside II induces rapid phosphorylation of endothelial nitric oxide synthase via multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 人脐静脉内皮细胞(HUVEC)培养实验方案 [sigmaaldrich.com]

- 6. Primary Cultures of HUVECs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. A protocol for isolation and culture of human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. allevi3d.com [allevi3d.com]

- 9. Extracellular nitric oxide (NO) assessment using Griess reagent [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. biocat.com [biocat.com]

- 12. Measurement of NOS activity by conversion of radiolabeled arginine to citrulline using ion-exchange separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Western blot protocol | Abcam [abcam.com]

- 14. researchgate.net [researchgate.net]

- 15. bio-rad.com [bio-rad.com]

- 16. pubcompare.ai [pubcompare.ai]

- 17. Functional interaction of endothelial nitric oxide synthase with a voltage-dependent anion channel - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

Topic: Basic Research on Icariin and Bone Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Icariin, a prenylated flavonol glycoside, is the principal bioactive component isolated from herbs of the Epimedium genus, commonly known as Horny Goat Weed.[1][2][3] For centuries, Epimedium has been a staple in Traditional Chinese Medicine for the treatment of bone fractures and osteoporosis.[1][2][4] Modern pharmacological research has substantiated these traditional uses, revealing that this compound exerts a dual action on bone remodeling: it simultaneously promotes bone formation and inhibits bone resorption.[1][2][3] This whitepaper provides a comprehensive technical overview of the molecular mechanisms through which this compound modulates bone metabolism, summarizes key quantitative findings, details relevant experimental protocols, and visualizes the intricate signaling pathways involved. The content is tailored for researchers, scientists, and drug development professionals engaged in the study of osteoporosis and bone regenerative medicine.

Section 1: this compound's Anabolic Effects on Bone Formation

This compound stimulates bone formation primarily by promoting the proliferation and osteogenic differentiation of Bone Marrow-Derived Mesenchymal Stem Cells (BMSCs) and pre-osteoblastic cells.[1][2][5] This anabolic activity is orchestrated through the activation and modulation of several key signaling pathways.

Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin pathway is crucial for osteoblast development. This compound has been shown to activate this pathway, leading to the accumulation and nuclear translocation of β-catenin.[6] In the nucleus, β-catenin partners with TCF/LEF transcription factors to upregulate the expression of osteogenic master genes like Runt-related transcription factor 2 (Runx2) and Alkaline Phosphatase (ALP).[6][7] Studies have demonstrated that this compound treatment elevates the mRNA levels of β-catenin, Cyclin D1, and Runx2.[7] Furthermore, the pro-osteogenic effects of this compound can be attenuated by Wnt pathway inhibitors such as Dickkopf-1 (DKK1), confirming the pathway's involvement.[6][7] Some research also suggests this compound may activate this pathway by downregulating sclerostin, a known inhibitor of Wnt signaling.[8]

Bone Morphogenetic Protein (BMP) Signaling Pathway

The BMP signaling pathway is a potent inducer of osteogenesis. This compound promotes bone formation by upregulating the expression of BMP-2 and BMP-4.[9][10] These BMPs then bind to their receptors, leading to the phosphorylation of Smad1/5/8. The activated p-Smad complex translocates to the nucleus, where it acts as a transcription factor for osteogenic genes, including Runx2.[11][12] The osteogenic effects of this compound can be blocked by Noggin, a BMP antagonist, highlighting the critical role of this pathway.[9] Interestingly, the Wnt/β-catenin and BMP pathways are interconnected, with evidence suggesting that Wnt signaling can activate BMP expression.[6]

MAPK and PI3K/Akt Signaling Pathways

This compound also influences the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways.

-

MAPK Pathway : this compound has been shown to rapidly phosphorylate Extracellular signal-Regulated Kinase (ERK), p38, and c-Jun N-terminal Kinase (JNK).[13][14] The activation of these kinases is linked to the regulation of osteoblast proliferation, differentiation, and survival.[13] The use of specific inhibitors for ERK (PD98059), p38 (SB202190), and JNK (SP600125) significantly attenuates the osteogenic effects of this compound, confirming the involvement of all three branches of the MAPK pathway.[13]

-

PI3K/Akt Pathway : This pathway is crucial for cell survival and proliferation. This compound activates PI3K/Akt signaling, which in turn can lead to the activation of endothelial nitric oxide synthase (eNOS).[15] The subsequent production of nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) contributes to osteogenic differentiation.[15] This pathway also appears to be involved in protecting BMSCs from glucocorticoid-induced injury and apoptosis.[16][17]

Quantitative Data on this compound's Anabolic Effects (In Vitro)

| Cell Type / Model | This compound Concentration | Parameter Measured | Result | Citation(s) |

| Rat BMSCs | 20 µM | ALP Activity & Osteogenic Gene Expression | Optimal concentration for promoting osteogenic differentiation. | [13] |

| Rat BMSCs | 10⁻⁶ M (1 µM) | Osteogenic Markers (ALP, Osteocalcin) | Significantly activated the PI3K-AKT-eNOS-NO-cGMP-PKG pathway and increased osteogenic markers. | [15] |

| hFOB 1.19 | 10⁻⁹ to 10⁻⁶ M | OPG/RANKL Ratio | Increased the OPG/RANKL ratio in a dose-dependent manner. | [18] |

| C2C12 Cells | 10⁻⁵ M (10 µM) | Osteogenic Marker Expression (Ocn, Runx2) | Optimal concentration for enhancing BMP2-mediated osteoblastic differentiation. | [11][19] |

| MC3T3-E1 Cells | 10⁻⁵ M (10 µM) | ALP Activity | Showed the best ability to promote osteogenic differentiation. | [20] |

| OPG-deficient mouse BMSCs | 50 µM | ALP Staining | Enhanced ALP expression, indicating stimulated osteoblast differentiation. | [6] |

Section 2: this compound's Anti-Catabolic Effects on Bone Resorption

In addition to promoting bone formation, this compound actively suppresses bone resorption by inhibiting the differentiation and function of osteoclasts, the cells responsible for breaking down bone tissue.[1][2][21]

RANKL/RANK Signaling Pathway

The primary pathway governing osteoclastogenesis is initiated by the binding of Receptor Activator of Nuclear Factor κB Ligand (RANKL) to its receptor RANK on osteoclast precursors.[21] This interaction recruits the adaptor protein TNF receptor-associated factor 6 (TRAF6).[21][22] The RANKL-RANK-TRAF6 complex activates downstream signaling cascades, including NF-κB and MAPKs (p38, ERK, JNK), which converge to induce the expression of c-Fos and Nuclear Factor of Activated T-cells 1 (NFATc1), the master transcription factor for osteoclast differentiation.[21][22]

This compound disrupts this entire process. It has been shown to:

-

Inhibit RANKL and RANK expression .[21]

-

Suppress TRAF6 expression .[22]

-

Block the activation of NF-κB and the phosphorylation of p38 and ERK .[21][22][23]

-

Downregulate the expression of c-Fos and NFATc1 .[21]

By intervening at these multiple levels, this compound effectively abrogates RANKL-induced osteoclast formation and bone resorption activity.[4][21][22]

Quantitative Data on this compound's Anti-Catabolic Effects (In Vitro)

| Cell Type / Model | This compound Concentration | Parameter Measured | Result | Citation(s) |

| RAW264.7 Cells (LPS-induced) | 10⁻⁸ M (10 nM) | TRAP Activity | Significantly decreased the activity of the osteoclast differentiation marker. | [23] |

| Mouse Bone Marrow Culture | 10 µM | TRAP+ Multinuclear Cells & Bone Resorption Pits | Significantly fewer TRAP+ cells and resorption pits compared to control. | [4] |

| RAW264.7 Cells (RANKL-induced) | 1-10 µM | Osteoclast Formation | Inhibited the differentiation of pre-osteoclast cells into osteoclasts. | [22] |

Section 3: Evidence from In Vivo Animal Models

The therapeutic potential of this compound has been validated in several animal models of osteoporosis and bone loss.

-

Ovariectomized (OVX) Rodents : The OVX rat or mouse is the most common model for postmenopausal osteoporosis.[24][25] Treatment with this compound in OVX mice has been shown to increase trabecular thickness (Tb.Th) and osteoblast numbers while decreasing osteoclast numbers.[26]

-

Osteoprotegerin (OPG)-Deficient Mice : OPG is a natural inhibitor of RANKL. Mice lacking the OPG gene develop severe osteoporosis.[6] In this model, local injection of this compound stimulated new bone formation and significantly reversed bone loss and reductions in bone strength.[6]

-

Thioacetamide (TAA)-Induced Bone Loss : In a rat model of TAA-induced bone loss, this compound treatment reduced osteoclast differentiation, decreased serum levels of the resorption marker NTX-I, and improved femoral bone mass and strength.[21]

Quantitative Data from In Vivo Studies

| Animal Model | This compound Dosage | Duration | Key Findings | Citation(s) |

| OPG-deficient mice | 5 mg/kg per day (local injection) | N/A | Significantly increased Bone Formation Rate (BFR) and Mineral Appositional Rate (MAR) in calvaria. Reversed bone loss in lumbar vertebrae. | [6] |

| Ovariectomized (OVX) ICR mice | N/A | 3 months | Increased trabecular thickness (Tb.Th), increased osteoblast number, and decreased osteoclast number. | [26] |

| Thioacetamide (TAA)-induced SD rats | 600 mg/kg (gavage) | 6 weeks | Reduced bone loss and osteoclast formation; improved femur bone stress and bone mass. | [21][27] |

Section 4: Key Experimental Protocols

Reproducibility in research relies on detailed methodologies. This section outlines common protocols used to investigate the effects of this compound on bone metabolism.

Workflow for Preclinical Evaluation of this compound

Ovariectomy (OVX)-Induced Osteoporosis Rat Model

This is the standard preclinical model for postmenopausal osteoporosis.[24][28][29]

-

Animal Selection : Adult female Sprague-Dawley or Wistar rats, typically 3 to 6 months of age, are used.[25][28]

-

Anesthesia : The rat is anesthetized using an appropriate agent (e.g., ketamine/xylazine cocktail or isoflurane).

-

Surgical Procedure :

-

A single dorsolateral skin incision is made midway between the costal margin and the iliac crest.[28]

-

The underlying muscle is bluntly dissected to expose the peritoneal cavity.

-

The ovary, identifiable by its surrounding adipose tissue, is exteriorized.

-

A ligature is placed around the oviduct and associated blood vessels, and the ovary is excised.

-

The uterine horn is returned to the abdominal cavity.

-

The procedure is repeated on the contralateral side.

-

The muscle and skin layers are closed with sutures.

-

Sham-operated animals undergo the same procedure, but the ovaries are only gently manipulated and not removed.

-

-

Post-Operative Care : Administer analgesics and monitor for signs of infection or distress.

-

Model Establishment : Osteoporosis develops over time. Significant trabecular bone loss is observable in the proximal tibia as early as 14 days post-OVX, and in the lumbar vertebrae by 30-60 days.[24][29] Treatment studies typically commence 2-4 weeks after surgery.

In Vitro Osteoblast Differentiation Assay

This assay assesses the ability of this compound to promote the differentiation of precursor cells into mature osteoblasts.

-

Cell Culture : Bone marrow stromal cells (BMSCs) or pre-osteoblastic cell lines (e.g., MC3T3-E1) are cultured in a standard growth medium (e.g., DMEM with 10% FBS).

-

Induction of Differentiation : Cells are seeded in multi-well plates. Once confluent, the medium is switched to an osteogenic induction medium containing ascorbic acid, β-glycerophosphate, and dexamethasone.

-

Treatment : Cells are treated with varying concentrations of this compound (e.g., 1 µM, 10 µM, 20 µM) or vehicle control. The medium is replaced every 2-3 days.

-

Analysis :

-

Alkaline Phosphatase (ALP) Activity : Assessed at early time points (e.g., 7-10 days). Cells are lysed, and ALP activity is measured using a p-nitrophenyl phosphate (pNPP) substrate assay, or visualized directly by histochemical staining.[13]

-

Mineralization Assay : Assessed at later time points (e.g., 14-21 days). The formation of calcified nodules is visualized by staining the cell matrix with Alizarin Red S, which binds to calcium deposits.[14]

-

Gene Expression : RNA is extracted at various time points and subjected to RT-qPCR to measure the expression of osteogenic marker genes like Runx2, ALP, Collagen Type I (Col1a1), and Osteocalcin (OCN).[13]

-

In Vitro Osteoclastogenesis Assay

This assay evaluates this compound's ability to inhibit the formation of bone-resorbing osteoclasts.

-

Cell Culture : Bone marrow macrophages (BMMs) or a macrophage cell line (e.g., RAW264.7) are used as osteoclast precursors.[22]

-

Induction of Differentiation : Cells are cultured in the presence of Macrophage Colony-Stimulating Factor (M-CSF) and RANKL to induce differentiation into osteoclasts.

-

Treatment : Cells are co-treated with varying concentrations of this compound or a vehicle control.

-

Analysis :

-

TRAP Staining : After 4-6 days, cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), an enzyme characteristic of osteoclasts. TRAP-positive multinucleated (≥3 nuclei) cells are counted as mature osteoclasts.[22][23]

-

Bone Resorption Assay : Precursor cells are seeded on a bone-mimicking substrate (e.g., calcium phosphate-coated plates or dentin slices). Following differentiation and treatment, the cells are removed, and the resorption pits are visualized and quantified.[4]

-

Gene Expression : RT-qPCR is used to analyze the expression of osteoclast-specific genes such as TRAP (Acp5), Cathepsin K (Ctsk), and NFATc1.

-

Conclusion

This compound demonstrates significant potential as a therapeutic agent for metabolic bone diseases like osteoporosis. Its multifaceted mechanism of action, which involves the concurrent stimulation of bone formation and inhibition of bone resorption, is a highly desirable characteristic for an anti-osteoporotic drug. The anabolic effects are largely driven by the activation of the Wnt/β-catenin, BMP/Smad, MAPK, and PI3K/Akt signaling pathways in osteoblast precursors.[5][30] Simultaneously, its anti-catabolic effects are mediated by the comprehensive suppression of the RANKL/RANK/TRAF6 signaling axis in osteoclast precursors.[21][22] Robust evidence from both in vitro and in vivo models supports these mechanisms. A 24-month clinical trial has also reported its effectiveness in preventing postmenopausal osteoporosis with a favorable safety profile.[1][2] Future research should focus on optimizing drug delivery systems to enhance bioavailability and conducting larger-scale clinical trials to fully establish its therapeutic efficacy and role in modern medicine.

References

- 1. The effect of this compound on bone metabolism and its potential clinical application | springermedizin.de [springermedizin.de]

- 2. The effect of this compound on bone metabolism and its potential clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound inhibits the osteoclast formation induced by RANKL and ma...: Ingenta Connect [ingentaconnect.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound Augments Bone Formation and Reverses the Phenotypes of Osteoprotegerin-Deficient Mice through the Activation of Wnt/β-Catenin-BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound promotes the proliferation and differentiation of osteoblasts from the rat mandible by the Wnt/β‑catenin signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Promotes the Osteogenesis of Bone Marrow Mesenchymal Stem Cells through Regulating Sclerostin and Activating the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound induces osteogenic differentiation in vitro in a BMP- and Runx2-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro and In Vivo Osteogenesis Induced by this compound and Bone Morphogenetic Protein-2: A Dynamic Observation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. This compound promotes bone formation via the BMP-2/Smad4 signal transduction pathway in the hFOB 1.19 human osteoblastic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound induces osteogenic differentiation of bone mesenchymal stem cells in a MAPK‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound induces osteoblast proliferation, differentiation and mineralization through estrogen receptor-mediated ERK and JNK signal activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound stimulates the osteogenic differentiation of rat bone marrow stromal cells via activating the PI3K-AKT-eNOS-NO-cGMP-PKG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound promotes osteogenic differentiation of bone marrow mesenchymal stem cells (BMSCs) by activating PI3K-AKT-UTX/EZH2 signaling in steroid-induced femoral head osteonecrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound promotes bone formation via the BMP-2/Smad4 signal transd...: Ingenta Connect [ingentaconnect.com]

- 19. mdpi.com [mdpi.com]

- 20. [Analysis of the osteogenetic effects exerted on mesenchymal stem cell strain C3H10T1/2 by this compound via MAPK signaling pathway in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. spandidos-publications.com [spandidos-publications.com]

- 22. This compound abrogates osteoclast formation through the regulation of the RANKL-mediated TRAF6/NF-κB/ERK signaling pathway in Raw264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. This compound inhibits osteoclast differentiation and bone resorption by suppression of MAPKs/NF-κB regulated HIF-1α and PGE(2) synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Ovariectomy induced Osteoporosis in Rats - Creative Biolabs [creative-biolabs.com]

- 26. worldscientific.com [worldscientific.com]

- 27. This compound attenuates thioacetamide-induced bone loss via the RANKL-p38/ERK-NFAT signaling pathway - ProQuest [proquest.com]

- 28. researchgate.net [researchgate.net]

- 29. Ovariectomized rat model of osteoporosis: a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Research Progress on this compound Promoting Bone Injury Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

Icariin: A Comprehensive Technical Guide to its Anti-Tumor Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icariin, a prenylated flavonoid glycoside extracted from plants of the Epimedium genus, has a long history in traditional Chinese medicine, primarily known for its aphrodisiac and osteoprotective properties.[1][2] In recent years, a substantial body of scientific evidence has emerged, highlighting its potential as a multifaceted anti-tumor agent.[1][3] Data from numerous in vitro and in vivo studies demonstrate that this compound and its derivatives can inhibit cancer progression through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the suppression of metastasis and angiogenesis.[1][4] This technical guide provides an in-depth overview of the anti-cancer properties of this compound, focusing on its molecular mechanisms, key signaling pathways, and the experimental methodologies used to elucidate its effects.

Core Anti-Tumor Mechanisms of Action

This compound exerts its anti-cancer effects through a multi-pronged approach, targeting several key processes essential for tumor growth and survival.

Induction of Apoptosis

A primary mechanism of this compound's anti-tumor activity is its ability to induce programmed cell death, or apoptosis, in a wide range of cancer cells.[1] Studies have shown that this compound treatment leads to classic apoptotic changes, such as cytoplasmic shrinkage and nuclear condensation.[5] This is often achieved through the modulation of key apoptosis-related proteins. For instance, this compound can upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio and triggering the mitochondrial apoptosis pathway.[6][7] This process involves the activation of caspase cascades, with this compound shown to increase the expression of cleaved caspase-3 and caspase-9, which are critical executioners of apoptosis.[5][8] In some cancer types, like triple-negative breast cancer, this compound-induced apoptosis is mediated by an increase in reactive oxygen species (ROS).[9][10]

Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer. This compound has been demonstrated to interfere with the cancer cell cycle, inducing arrest at various phases, which prevents cell division.[1] Depending on the cancer type, this compound can cause cell cycle arrest at the G0/G1, S, or G2/M phases.[1][11][12] For example, it induces G0/G1 arrest in mouse melanoma B16 cells and G2/M arrest in colorectal cancer cells.[1][11] This is accomplished by modulating the expression of key cell cycle regulatory proteins. This compound has been shown to decrease the levels of Cyclin A, Cyclin B1, and CDK2, proteins that are essential for cell cycle progression.[8][11]

Inhibition of Metastasis and Invasion

The spread of cancer cells to distant organs is the primary cause of cancer-related mortality. This compound and its derivatives have shown significant anti-metastatic activity.[1] They inhibit the migration and invasion of cancer cells by downregulating proteins crucial for these processes, such as matrix metalloproteinases (MMPs), urokinase plasminogen activator receptor (uPAR), and CXCR4.[1] In lung adenocarcinoma, this compound has been found to suppress cell adhesion, a critical early step in metastasis.[1] Furthermore, it can inhibit the epithelial-to-mesenchymal transition (EMT), a process by which cancer cells gain migratory and invasive properties.[6]

Anti-Angiogenesis

Tumors require the formation of new blood vessels, a process known as angiogenesis, to supply nutrients and oxygen for their growth. This compound exhibits anti-angiogenic properties in vivo.[1] It can significantly decrease the density of blood vessels within tumors, as evidenced by reduced areas positive for the endothelial marker CD31.[1][13] This effect is partly mediated by inhibiting vascular endothelial growth factor (VEGF), a key regulator of angiogenesis.[13]

Key Signaling Pathways Modulated by this compound

This compound's diverse anti-tumor effects are orchestrated through its interaction with several critical intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial pro-survival pathway that is hyperactivated in many cancers. This compound is a potent inhibitor of this pathway.[14] It can suppress the phosphorylation and activation of both PI3K and Akt.[14] One mechanism for this inhibition is through the regulation of microRNAs. For example, in lung cancer, this compound downregulates miR-205-5p, which in turn leads to increased expression of its target, the tumor suppressor PTEN.[15][16] PTEN then inhibits the PI3K/Akt pathway, leading to suppressed cancer cell proliferation and survival.[15][16][17] This inhibition of Akt activation ultimately promotes apoptosis via the mitochondrial pathway.[12][18]

Caption: this compound inhibits the PI3K/Akt pathway via miR-205-5p/PTEN axis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in inflammation, immunity, cell proliferation, and apoptosis, and its abnormal activation is linked to many cancers.[6] this compound is an effective suppressor of NF-κB activity.[1][19] In triple-negative breast cancer, this compound upregulates the expression of SIRT6, which in turn impairs the activation of the NF-κB pathway.[6][20] It also inhibits the phosphorylation of IκBα, a key step that normally allows NF-κB to translocate to the nucleus and activate target genes.[21] By suppressing NF-κB, this compound downregulates anti-apoptotic gene products, enhances radiosensitivity in colorectal cancer, and inhibits cancer cell proliferation.[19]

Caption: this compound suppresses NF-κB activation via SIRT6 and IκBα inhibition.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, p38, and JNK subfamilies, regulates a wide array of cellular processes like proliferation and differentiation. This compound has been shown to modulate this pathway to exert its anti-cancer effects. In mouse melanoma cells, this compound induces cell cycle arrest and differentiation by inhibiting the Erk1/2-p38-JNK-dependent pathway.[11] In triple-negative breast cancer, this compound specifically inhibits the JNK/c-Jun signaling pathway, which suppresses cancer cell invasion and promotes apoptosis.[9][10][22]

Caption: this compound inhibits cancer cell invasion by targeting the JNK/c-Jun axis.

Quantitative Efficacy Data

The anti-proliferative effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

| Cancer Type | Cell Line | Parameter | Value | Reference |

| Melanoma | B16 | IC50 (72h) | ~84.3 µg/mL | [5] |

| Lung Cancer | A549/MTX-resistant | IC50 of MTX | 52.17 to 35.50 µmol/L | [2] |

| Colon Cancer | HCT116 | IC50 (Cytotoxicity) | ~40 µM | [23] |

| Medulloblastoma | Daoy, D341 | Proliferation Assay | Dose-dependent inhibition | [8] |

| Lung Cancer | A549 | Proliferation Assay | Significant reduction (≥100 µmol/L) | [12] |

| Oral Squamous Cell | SCC9, Cal 27 | Proliferation Assay | Dose-dependent inhibition | [14] |

| In Vivo Model | Cancer Type | Dosage | Effect | Reference |

| C57 Mice (Xenograft) | Melanoma (B16) | 65 µg/kg/day (oral) | Inhibited tumor growth and metastasis | [5] |

| Nude Mice (Xenograft) | Breast Cancer (MDA-MB-231) | 20-40 mg/kg | Dose-dependent tumor growth inhibition | [13] |

| Nude Mice (Xenograft) | Lung Cancer (H1975) | Not specified | Significantly decreased proliferation | [18] |

| Murine Model | Colorectal Cancer | Not specified | Potentiated efficacy of radiotherapy | [19] |

Experimental Methodologies

The anti-tumor properties of this compound have been characterized using a suite of standard molecular and cellular biology techniques. Below are generalized protocols for key experiments cited in the literature.

Cell Viability / Proliferation Assay (MTT/CCK-8)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., A549, B16, HCT116) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.[5][7]

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-200 µM) and a vehicle control (e.g., DMSO). Incubate for specified time points (e.g., 24, 48, 72 hours).[5][11]

-

Reagent Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution to each well.[8]

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of the tetrazolium salt into formazan crystals by metabolically active cells.

-

Solubilization: If using MTT, add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT).

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

-

Caption: Workflow for a typical cell viability assay (MTT/CCK-8).

Apoptosis Assay (Annexin V/PI Staining & Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol:

-

Cell Culture and Treatment: Grow cells in 6-well plates and treat with desired concentrations of this compound for a specified duration (e.g., 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS (Phosphate-Buffered Saline).

-

Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer.

-

Staining: Add Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) to the cell suspension.[7][8]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA (Bicinchoninic acid) assay.

-

SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel via electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, NF-κB p65, Caspase-3, β-actin) overnight at 4°C.[7]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

-

In Vivo Xenograft Tumor Model

This model assesses the anti-tumor efficacy of a compound in a living organism.

-

Protocol:

-

Cell Injection: Subcutaneously inject a suspension of cancer cells (e.g., 5x10⁵ B16 melanoma cells) into the flank of immunocompromised mice (e.g., nude or C57BL/6 mice).[5]

-

Treatment Initiation: Once tumors are palpable or reach a certain size, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 65 µg/kg) or a vehicle control to the mice daily via a specified route (e.g., oral gavage).[5]

-

Monitoring: Monitor tumor volume (measured with calipers) and mouse body weight regularly throughout the experiment.

-

Endpoint: At the end of the study (e.g., after 20 days), sacrifice the mice, excise the tumors, and weigh them.[5]

-

Further Analysis: Tumor tissues can be used for further analysis, such as immunohistochemistry (for markers like Ki-67 or cleaved caspase-3) or Western blotting.[24]

-

Conclusion and Future Directions

This compound has unequivocally demonstrated significant anti-tumor activity across a broad spectrum of cancers in preclinical models.[1][4] Its ability to simultaneously modulate multiple oncogenic pathways—including PI3K/Akt, NF-κB, and MAPK—while inducing apoptosis, halting the cell cycle, and preventing metastasis underscores its therapeutic potential.[25] The favorable safety profile suggested by some studies further enhances its appeal as a candidate for drug development.[1]

However, the transition from preclinical findings to clinical application requires further investigation. Future research should focus on improving the bioavailability of this compound through novel drug delivery systems, conducting well-designed clinical trials to establish its safety and efficacy in humans, and exploring its potential in combination therapies with existing chemotherapeutic agents or immunotherapies to achieve synergistic effects and overcome drug resistance.[19][26] The comprehensive data presented here provide a strong foundation for these future endeavors, positioning this compound as a promising natural compound in the fight against cancer.

References

- 1. Frontiers | Anti-Cancer Properties of the Naturally Occurring Aphrodisiacs: this compound and Its Derivatives [frontiersin.org]

- 2. This compound as a potential anticancer agent: a review of its biological effects on various cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound as a potential anticancer agent: a review of its biological effects on various cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Cancer Properties of the Naturally Occurring Aphrodisiacs: this compound and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Induced B16 Melanoma Tumor Cells Apoptosis, Suppressed Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound‐induced inhibition of SIRT6/NF‐κB triggers redox mediated apoptosis and enhances anti‐tumor immunity in triple‐negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound reduces human colon carcinoma cell growth and metastasis by enhancing p53 activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound induces S-phase arrest and apoptosis in medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]